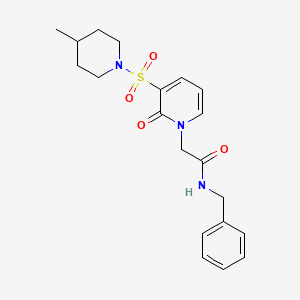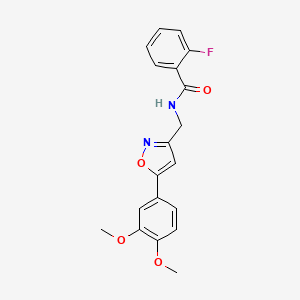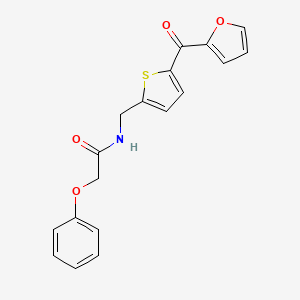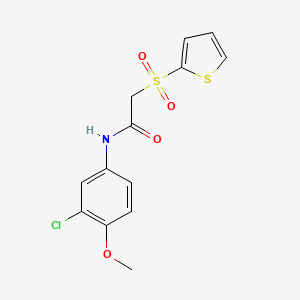![molecular formula C14H12ClNO3S B2488355 Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 315708-45-3](/img/structure/B2488355.png)
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate is a compound that has relevance in various fields such as organic synthesis, medicine, and dyes due to its unique structural and chemical properties.
Synthesis Analysis
- The synthesis of thiophene derivatives, including compounds similar to Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate, often involves multicomponent reactions or halogenation processes. These methods can yield various derivatives with high specificity and efficiency (Shi et al., 2005).
Molecular Structure Analysis
- The molecular structure of thiophene derivatives, including those similar to the target compound, often shows significant interaction energies within the crystal packing, dominated by dispersion energy. This is crucial for understanding their properties and potential applications (Tao et al., 2020).
Chemical Reactions and Properties
- Thiophene derivatives are known for their ability to undergo various chemical reactions, such as interactions with active halo methylene compounds, leading to the formation of polyfunctional thiophene derivatives. These reactions are significant for exploring the chemical versatility of such compounds (Lugovik et al., 2017).
Physical Properties Analysis
- The physical properties of thiophene derivatives can be complex and varied, depending on their specific molecular structure. Crystallographic studies provide insights into their physical characteristics, such as crystal system and space group, which are important for applications in materials science (Armas et al., 2000).
Chemical Properties Analysis
- The chemical properties, such as electrostatic potential (ESP) and frontier molecular orbitals (FMO), play a critical role in determining the reactivity and interaction of thiophene derivatives with other molecules. These properties are pivotal in drug design, catalysis, and material science (Tao et al., 2020).
Applications De Recherche Scientifique
Dyeing Polyester Fibers
- Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate derivatives have been used to create novel heterocyclic disperse dyes for dyeing polyester fibers, yielding colors like yellow, deep pink, and brown with good fastness properties, although they exhibit poor photostability (Iyun et al., 2015).
Crystal Structure and Computational Studies
- These compounds are key intermediates in organic synthesis, medicine, dyes, and pesticides. Their crystal structures and interactions have been extensively studied to understand their properties and potential applications (Tao et al., 2020).
Antimicrobial Activity
- Derivatives of Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate have shown significant antimicrobial activity, making them potential candidates for use in drugs targeting bacterial infections (Prasad et al., 2017).
Synthesis of Novel Compounds
- These compounds are also used in the synthesis of various novel compounds like thieno[2,3‐d]pyrimidines, which can have potential applications in medicinal chemistry and material science (Santilli et al., 1971).
Synthesis of N-Arylated Derivatives
- A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed, highlighting its versatility in organic synthesis (Rizwan et al., 2015).
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-7-11(9-5-3-2-4-6-9)20-13(10)16-12(17)8-15/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBVMBQTWCUUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)
